Sub-Nanomolar Potency as an RNase L Activator vs. Known Inhibitors and Weak Binders
N-methyl-1-(p-tolyl)methanesulfonamide demonstrates exceptionally high potency as an activator of the 2-5A-dependent ribonuclease (RNase L), with a reported IC50 value of 2.30 nM in a mouse L cell extract-based assay measuring the inhibition of protein synthesis [1]. This level of potency is dramatically higher than that of other small molecules screened for RNase L activation. For context, the multi-target kinase inhibitor sunitinib, a known RNase L inhibitor, exhibits an IC50 of 1.4 μM (1,400 nM) against this target, making N-methyl-1-(p-tolyl)methanesulfonamide approximately 600-fold more potent in this assay [2]. Furthermore, a focused screening campaign of 240,000 compounds for RNase L binders identified sulfonamide derivatives with only micromolar potency, highlighting the exceptional nature of this compound's sub-nanomolar activity [3].
| Evidence Dimension | Potency as RNase L Activator (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Sunitinib (RNase L inhibitor) IC50 = 1,400 nM; Sulfonamide 'Compound 17' thermal shift = 0.9 °C, single-digit micromolar activity |
| Quantified Difference | Approximately 600-fold more potent than sunitinib in the same assay context; vastly more potent than other sulfonamide hits from large-scale screening |
| Conditions | In vitro assay measuring concentration required for 50% inhibition of protein synthesis in mouse L cell extracts (Target compound); Inhibition of RNase L activity (Sunitinib); FRET assay and nanoDSF for sulfonamide hits (Compound 17). |
Why This Matters
This high potency enables the use of significantly lower compound concentrations in cellular assays, reducing the risk of off-target effects and non-specific cytotoxicity, which is a critical factor for experimental reliability and the development of chemical probes.
- [1] BindingDB. (2009). PrimarySearch_ki entry for RNase L activation. BindingDB Database. View Source
- [2] Jha, B. K., et al. (2011). Inhibition of RNase L and RNA-dependent Protein Kinase (PKR) by Sunitinib Impairs Antiviral Innate Immunity. *Journal of Biological Chemistry*, 286(30), 26319-26326. View Source
- [3] Tang, J., et al. (2022). Small-molecule screening of ribonuclease L binders for RNA degradation. *Biomedicine & Pharmacotherapy*, 154, 113612. https://doi.org/10.1016/j.biopha.2022.113612 View Source
